![molecular formula C15H19N5 B7051923 N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B7051923.png)
N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine is a heterocyclic compound that features a piperidine ring, a pyridine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine typically involves multi-step reactions. One common method includes the reaction of 2-chloropyrazine with 4-(piperidin-1-yl)pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the pyridine and pyrazine rings.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Mechanism of Action
The exact mechanism of action of N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine ring but lacks the piperidine and pyrazine rings.
2-(pyridin-2-yl)pyrimidine derivatives: Contains a pyridine ring and a pyrimidine ring, showing different biological activities.
Uniqueness
N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine is unique due to its combination of piperidine, pyridine, and pyrazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-2-8-20(9-3-1)15-10-13(4-5-18-15)11-19-14-12-16-6-7-17-14/h4-7,10,12H,1-3,8-9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNXMHKVFPKAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)CNC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
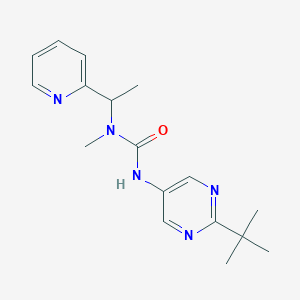
![tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate](/img/structure/B7051849.png)
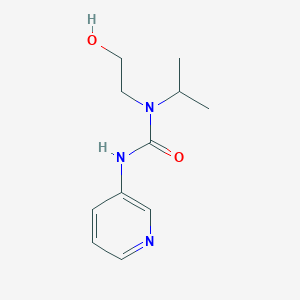
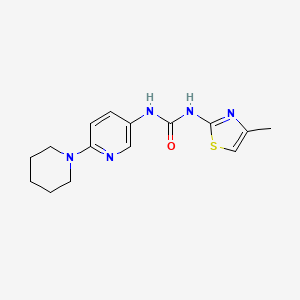
![3-[(4-fluoro-1H-indol-2-yl)methyl]-7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7051892.png)
![N-[1-(4-chlorophenyl)-3-oxo-3-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]acetamide](/img/structure/B7051902.png)
![N-[1-(2-nitrophenyl)piperidin-4-yl]propanamide](/img/structure/B7051912.png)
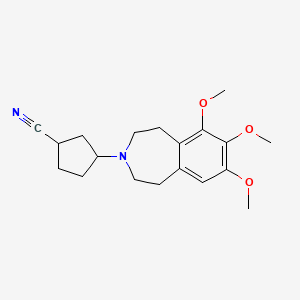
![4,6-Dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7051928.png)
![5-Bromo-2-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]pyrimidine](/img/structure/B7051934.png)
![N-(5-methylpyridin-2-yl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-3-carboxamide](/img/structure/B7051936.png)
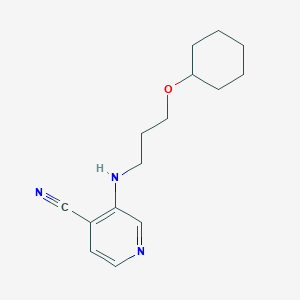
![2-Ethyl-1-[4-(pyrazin-2-ylamino)piperidin-1-yl]butan-1-one](/img/structure/B7051942.png)
![5-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7051949.png)
